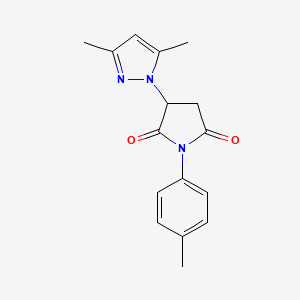

3-(3,5-Dimethylpyrazolyl)-1-(4-methylphenyl)azolidine-2,5-dione

Description

3-(3,5-Dimethylpyrazolyl)-1-(4-methylphenyl)azolidine-2,5-dione is a heterocyclic compound featuring a five-membered azolidine-2,5-dione core substituted with a 3,5-dimethylpyrazolyl group at position 3 and a 4-methylphenyl group at position 1.

Properties

IUPAC Name |

3-(3,5-dimethylpyrazol-1-yl)-1-(4-methylphenyl)pyrrolidine-2,5-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3O2/c1-10-4-6-13(7-5-10)18-15(20)9-14(16(18)21)19-12(3)8-11(2)17-19/h4-8,14H,9H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORVQOZPHRUJWPK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C(=O)CC(C2=O)N3C(=CC(=N3)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,5-Dimethylpyrazolyl)-1-(4-methylphenyl)azolidine-2,5-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Pyrazole Ring: The pyrazole ring is synthesized through the reaction of hydrazine with a diketone, such as acetylacetone, under acidic conditions.

Attachment of the Methylphenyl Group: The methylphenyl group is introduced via a Friedel-Crafts alkylation reaction, where a methylphenyl halide reacts with the pyrazole ring in the presence of a Lewis acid catalyst.

Formation of the Pyrrolidinedione Core: The final step involves the cyclization of the intermediate compound to form the pyrrolidinedione core. This is typically achieved through a condensation reaction with a suitable dicarboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the final product meets stringent quality standards.

Chemical Reactions Analysis

Types of Reactions

3-(3,5-Dimethylpyrazolyl)-1-(4-methylphenyl)azolidine-2,5-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced analogs.

Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups within the molecule.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

Substitution: Nucleophiles such as amines, thiols, and halides

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

3-(3,5-Dimethylpyrazolyl)-1-(4-methylphenyl)azolidine-2,5-dione has a wide range of scientific research applications:

Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology: In biological research, the compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.

Medicine: The compound’s potential therapeutic effects are investigated in preclinical studies. It may serve as a lead compound for the development of new pharmaceuticals targeting specific diseases.

Industry: In industrial applications, the compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-(3,5-Dimethylpyrazolyl)-1-(4-methylphenyl)azolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues

A. Thiazolo-Pyrimidine Diones (e.g., Compounds 11a, 11b, 12)

- Core Structure : These compounds (e.g., (2Z)-2-(2,4,6-trimethylbenzylidene)-3,5-dihydro-7-(5-methylfuran-2-yl)-3,5-dioxo-2H-thiazolo[3,2-a]pyrimidine-6-carbonitrile, 11a ) feature a thiazolo-pyrimidine fused ring system with two ketone groups, differing from the azolidine-dione core of the target compound.

- Functional Groups: Both classes share carbonyl (C=O) and cyano (CN) groups, but the target compound lacks the thiazole ring and furan substituents seen in 11a and 11b.

- Synthesis : Thiazolo-pyrimidines are synthesized via refluxing thiouracil derivatives with aldehydes in acetic anhydride/acetic acid , whereas the target compound’s synthesis likely involves pyrazolyl-substituted intermediates.

B. 2-Pyrazolines (e.g., 1h, 2h)

- Core Structure : Compounds like 1-(3,4-dimethylphenyl)-3-phenyl-5-(4-methoxyphenyl)-2-pyrazoline (1h ) contain a partially saturated pyrazoline ring, contrasting with the fully saturated azolidine-dione.

- Substituents : Both classes incorporate aryl groups (e.g., 4-methylphenyl in the target vs. 3,4-dimethylphenyl in 1h ), but the target’s pyrazolyl group introduces additional steric bulk compared to the methoxy/ethoxy substituents in 1h and 2h .

- Synthesis : 2-Pyrazolines are synthesized via hydrazine-mediated cyclization of chalcones , whereas the target compound’s synthesis may require diketone cyclization.

C. Oxazolidinediones (e.g., Procymidone, Vinclozolin)

- Core Structure: Procymidone (3-(3,5-dichlorophenyl)-1,5-dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione) contains a bicyclic oxazolidinedione system, structurally distinct from the monocyclic azolidine-dione.

- Functional Groups : Both classes share diketone moieties, but procymidone’s dichlorophenyl substituents contrast with the target’s dimethylpyrazolyl group.

Physicochemical and Spectroscopic Comparisons

*Hypothetical data inferred from structural analogues.

Key Observations :

- The target compound’s predicted IR bands (C=O stretching ~1700 cm⁻¹) align with 11a and procymidone.

- Aryl substituents in 1h and the target compound result in similar aromatic proton signals (δ 6.7–7.9 ppm).

- Yields for thiazolo-pyrimidines (~68%) and 2-pyrazolines (~80%) suggest moderate efficiency for related syntheses .

Biological Activity

3-(3,5-Dimethylpyrazolyl)-1-(4-methylphenyl)azolidine-2,5-dione is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This compound, characterized by its unique structural features, has shown potential in various pharmacological applications, including antimicrobial and anticancer properties.

Chemical Structure

The compound can be represented by the following structural formula:

Antimicrobial Activity

Research indicates that derivatives of pyrazole compounds exhibit significant antimicrobial properties. For instance, studies have shown that certain pyrazole derivatives can effectively inhibit the growth of various bacterial strains such as Staphylococcus aureus and Klebsiella pneumoniae . The presence of specific substituents on the pyrazole ring enhances this activity, suggesting that modifications to the structure can lead to improved efficacy.

Table 1: Antimicrobial Activity of Pyrazole Derivatives

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 32 µg/mL |

| 3,5-Dimethyl-1-thiocarbamoylpyrazole | Klebsiella pneumoniae | 24 µg/mL |

| 3-Dinaphthyl substituted 2-pyrazolines | E. coli | 16 µg/mL |

Cytotoxicity Studies

In vitro studies have demonstrated that this compound exhibits cytotoxic effects against cancer cell lines. Notably, it has been compared with cisplatin in terms of potency. The compound showed an IC50 value of approximately 24.5 µM against LM3 murine mammary adenocarcinoma cells, which is comparable to cisplatin's IC50 of 30.3 µM .

Table 2: Cytotoxicity of Selected Compounds

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | LM3 (mammary adenocarcinoma) | 24.5 |

| Cisplatin | LM3 (mammary adenocarcinoma) | 30.3 |

| Other Pyrazole Derivatives | Various Cancer Lines | Varies |

The biological activity of this compound can be attributed to its ability to interact with specific biological targets. For instance, molecular docking studies suggest that the compound may inhibit DNA gyrase and CDK8 enzymes, critical for bacterial replication and cancer cell proliferation respectively . This mechanism highlights the potential for developing targeted therapies based on this compound.

Case Studies

Several case studies have explored the therapeutic potential of pyrazole derivatives:

- Antimicrobial Efficacy : A study demonstrated that a series of synthesized pyrazole derivatives exhibited broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. The study concluded that modifications at the N-1 position significantly enhanced antimicrobial properties .

- Cytotoxicity Assessment : Another research effort focused on evaluating the cytotoxic effects of various pyrazole derivatives against different cancer cell lines. The findings indicated that compounds with specific substituents showed promising results in inhibiting cell growth and inducing apoptosis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.